Erbulozole

描述

Erbulozole is a synthetic compound known for its potent microtubule inhibitory properties. It is chemically classified as a congener of tubulozole, a well-known microtubule inhibitor. This compound has been studied for its potential as a chemotherapeutic agent, particularly in the treatment of various neoplasms .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Erbulozole involves multiple steps, starting from readily available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance its biological activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications .

化学反应分析

Types of Reactions: Erbulozole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different substituents .

科学研究应用

Erbulozole has been extensively studied for its applications in various scientific fields:

Chemistry: It serves as a valuable tool for studying microtubule dynamics and polymerization.

Biology: this compound is used in cell biology research to investigate the role of microtubules in cell division and intracellular transport.

Medicine: As a potential chemotherapeutic agent, this compound is being evaluated in clinical trials for its efficacy against different types of cancer.

作用机制

Erbulozole exerts its effects by inhibiting the polymerization of tubulin, a key protein involved in the formation of microtubules. This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The molecular targets of this compound include tubulin and associated proteins involved in microtubule dynamics. The pathways affected by this inhibition are crucial for cell division and intracellular transport .

相似化合物的比较

Tubulozole: A prototype microtubule inhibitor with similar mechanisms of action.

Paclitaxel: Another well-known microtubule stabilizer used in cancer therapy.

Vinblastine: A microtubule destabilizer with applications in chemotherapy.

Uniqueness of Erbulozole: this compound is distinguished by its higher water solubility compared to tubulozole, making it more suitable for certain therapeutic applications. Additionally, its reversible antimicrotubular activity at lower concentrations enhances its potential as a chemotherapeutic agent .

This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and therapeutic development.

生物活性

Erbulozole, also known as R55104, is a synthetic microtubule inhibitor derived from tubulozole. Its biological activity has been extensively studied, particularly regarding its anti-invasive and antitumoral properties. This article compiles findings from various studies to provide an in-depth understanding of the compound's biological effects, mechanisms of action, and clinical implications.

This compound exerts its effects primarily through the inhibition of microtubule polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest. Specifically, this compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for its antitumor efficacy .

Table 1: Comparison of this compound and Tubulozole

| Property | This compound (R55104) | Tubulozole (R46846) |

|---|---|---|

| Solubility | Water-soluble | Less soluble |

| In vitro activity | Effective at 1.56 x 10^-8 M | Higher concentrations needed |

| Phase of cell cycle arrested | G2/M phase | G2/M phase |

| Antitumoral effect | Yes | Yes |

Preclinical Studies

In animal models, this compound demonstrated significant antitumoral effects when combined with gamma irradiation. A study indicated that an oral dose of 80 mg/kg administered before or after radiation enhanced tumor response significantly compared to radiation alone . This suggests potential for this compound in combination therapies for cancer treatment.

Case Study: Murine Tumor Models

A notable study involved administering this compound in conjunction with radiotherapy to murine tumors. The findings revealed that this compound not only improved the efficacy of radiotherapy but also reduced the required radiation dose to achieve similar therapeutic outcomes . The results underscore the compound's potential as a radiosensitizer.

Clinical Trials

This compound has undergone various clinical trials to assess its safety and efficacy in human subjects. A Phase I trial evaluated its pharmacokinetics and toxicity profile in patients with advanced solid tumors. The trial indicated that this compound had limited hematological and biochemical toxicity across a range of doses (20 mg/m² to 100 mg/m²), although some patients experienced pain at the tumor site and other mild side effects .

Table 2: Summary of Phase I Trial Findings

| Dose (mg/m²) | Administration Frequency | Toxicity Observed |

|---|---|---|

| 20-100 | Every three weeks | Pain at tumor site (Grade I-III) |

| 20-50 | Weekly | Mild nausea, headache |

| Maximum cycles | 2 (every three weeks) | Wernicke's encephalopathy at higher doses |

Safety Profile

Despite its promising antitumor activity, safety concerns have been raised regarding this compound. Notably, cases of Wernicke's encephalopathy have been reported in patients receiving higher doses . This neurological condition emphasizes the need for careful monitoring during treatment and further investigation into the long-term safety of this compound.

属性

CAS 编号 |

124784-31-2 |

|---|---|

分子式 |

C24H27N3O5S |

分子量 |

469.6 g/mol |

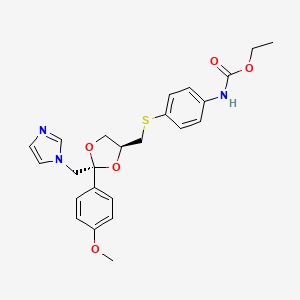

IUPAC 名称 |

ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |

InChI |

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1 |

InChI 键 |

KLEPCGBEXOCIGS-XUZZJYLKSA-N |

SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |

手性 SMILES |

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |

规范 SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Erbulozole; R 55104; R-55104; R55104; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。